3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole core substituted with fluorobenzoyl and diiodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a benzoxazole derivative with 4-fluorobenzoyl chloride, followed by iodination using iodine and a suitable oxidizing agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diiodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Common reagents include iodine, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and diiodo groups can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid chloride: Used in similar synthetic applications but lacks the benzoxazole core.
Methyl 4-fluorobenzoate: Another related compound with different functional groups and applications
Uniqueness
3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one is unique due to its combination of fluorobenzoyl and diiodo substitutions on a benzoxazole core. This structure imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6FI2NO3/c15-8-3-1-7(2-4-8)13(19)18-11-6-9(16)5-10(17)12(11)21-14(18)20/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCIUWLEVRNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6FI2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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